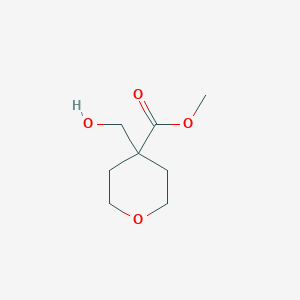

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4-(hydroxymethyl)oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEOKSHYYARIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736686 | |

| Record name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834914-37-3 | |

| Record name | Methyl 4-(hydroxymethyl)oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification Methodology

- Reactants: 4-(hydroxymethyl)oxane-4-carboxylic acid and methanol

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.

- Temperature: Typically reflux conditions are employed to drive the reaction to completion.

- Reaction Time: Varies from several hours to overnight depending on scale and catalyst concentration.

The acid-catalyzed esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent dehydration to form the methyl ester.

Alternative Synthetic Routes

3.1 Use of Trimethylchlorosilane as Condensing Agent

A related method involves the use of trimethylchlorosilane (TMSCl) to promote esterification under milder conditions. This approach has been described in the synthesis of methyl esters of hydroxy-substituted carboxylic acids, where TMSCl facilitates the conversion by forming reactive intermediates that enhance ester formation.

- Procedure: The acid is suspended in methanol, and TMSCl is added dropwise at low temperature (0–10 °C). The reaction mixture is then warmed to 40–60 °C to complete esterification.

- Advantages: This method offers gentle reaction conditions, high purity products, and simplified post-reaction work-up.

- Post-treatment: Concentration under reduced pressure followed by solvent dispersion (ethyl acetate or dichloromethane), filtration, and drying yields the methyl ester hydrochloride or free ester after neutralization.

Data Table 1: Reaction Parameters Using Trimethylchlorosilane

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature (dropwise addition) | 0–10 °C | Controls reaction rate |

| Temperature (post-addition) | 40–60 °C | Ensures completion |

| Molar ratio (acid:TMSCl) | 1:1 to 1:4 | Optimized for yield and purity |

| Solvent | Methanol | Suspension medium |

| Work-up solvents | Ethyl acetate, dichloromethane | For product isolation |

| Yield | Up to 96% | High efficiency |

Industrial Scale Considerations

Industrial production of methyl 4-(hydroxymethyl)oxane-4-carboxylate likely employs continuous flow esterification reactors to enhance throughput and control reaction parameters precisely. The use of TMSCl or conventional acid catalysis can be adapted depending on cost, environmental impact, and product purity requirements.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Concentration under Reduced Pressure: Removes solvents efficiently.

- Filtration and Washing: Removes impurities and residual reagents.

- Drying: Yields the final pure methyl ester product.

Comparative Analysis of Preparation Methods

| Aspect | Conventional Acid-Catalyzed Esterification | TMSCl-Promoted Esterification |

|---|---|---|

| Reaction Conditions | Reflux, longer times | Mild temperatures, shorter times |

| Catalyst | Strong acids (H2SO4, p-TsOH) | Trimethylchlorosilane (condensing agent) |

| Product Purity | Moderate to high | High purity, less side products |

| Environmental Impact | Acid waste, neutralization required | Lower pollution, simplified work-up |

| Yield | Typically 80–90% | Up to 96% |

| Scalability | Well-established industrial method | Emerging industrial applicability |

Research Findings and Notes

- The TMSCl method has been shown to be effective in synthesizing methyl esters of hydroxy-substituted carboxylic acids with high yields and purity, under gentle conditions, which minimizes degradation of sensitive functional groups.

- Reaction temperature control is critical: initial low temperature during TMSCl addition prevents side reactions, while moderate heating ensures reaction completion.

- Neutralization and purification steps are essential to obtain the free methyl ester rather than the hydrochloride salt, depending on the desired product form.

- The choice of solvents for work-up (ethyl acetate, dichloromethane) influences product isolation efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 4-(hydroxymethyl)oxane-4-carboxylic acid, Methanol, H2SO4 | Reflux, several hours | 80–90 | Traditional, widely used |

| TMSCl-Promoted Esterification | 4-(hydroxymethyl)oxane-4-carboxylic acid, Methanol, Trimethylchlorosilane | 0–10 °C addition, 40–60 °C reaction | Up to 96 | Mild, high purity, industrial potential |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(hydroxymethyl)oxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 4-(Carboxymethyl)tetrahydropyran-4-carboxylic acid.

Reduction: 4-(Hydroxymethyl)tetrahydropyran-4-methanol.

Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 4-(hydroxymethyl)oxane-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

Key Reactions:

- Esterification: The hydroxymethyl group can be involved in esterification reactions, leading to the formation of esters that are useful in various applications.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into its structure.

Biological Research

In biological research, this compound is studied for its interactions with biological macromolecules. Its potential as a therapeutic agent is also being explored.

Applications:

- Enzyme Mechanisms: The compound is utilized to investigate enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.

- Drug Development: It serves as a precursor for the synthesis of bioactive compounds, which may have therapeutic applications in treating various diseases.

Medicinal Chemistry

The medicinal chemistry field recognizes this compound for its potential therapeutic properties. Researchers are exploring its efficacy as a precursor in drug development.

Case Studies:

- Antidiabetic Agents: Research has indicated that compounds similar to this compound may play a role in the development of antidiabetic drugs by modulating metabolic pathways .

- Cancer Treatment: Investigations into TLR7 agonists have highlighted the potential use of related compounds in cancer therapies, showcasing the compound's relevance in oncology .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials.

Industrial Uses:

- Polymer Production: The compound is utilized in synthesizing polymers and resins, contributing to materials science advancements.

- Chemical Manufacturing: It plays a role in producing various industrial chemicals, benefiting from its reactivity and functional groups.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile reactivity |

| Biological Research | Enzyme mechanism studies | Insights into biochemical processes |

| Medicinal Chemistry | Precursor for drug development | Potential therapeutic properties |

| Industrial Applications | Production of polymers and specialty chemicals | Contribution to material science |

Mécanisme D'action

The mechanism of action of methyl 4-(hydroxymethyl)oxane-4-carboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Activité Biologique

Methyl 4-(hydroxymethyl)oxane-4-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group and a carboxylate ester functional group. Its molecular formula is , with a molecular weight of approximately 160.17 g/mol. The unique structure allows for various interactions with biological macromolecules, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound can undergo various chemical reactions, including:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins, influencing their activity.

- Electrostatic Interactions : The carboxylate group can interact electrostatically with positively charged residues in proteins, potentially inhibiting or enhancing their functions.

These interactions may lead to modulation of biochemical pathways relevant to various diseases, including metabolic disorders and cancer.

Antidiabetic Potential

Recent studies have highlighted the potential antidiabetic effects of this compound. It has been investigated as a precursor in the synthesis of compounds that exhibit inhibitory activity against key metabolic pathways involved in diabetes. For instance, compounds derived from this structure have shown promise in modulating the mTOR signaling pathway, which plays a critical role in insulin signaling and glucose metabolism .

Case Studies and Research Findings

- Inhibition of mTOR Pathway : A study demonstrated that derivatives of this compound could inhibit the mTOR complex, leading to reduced cell proliferation in cancer cell lines. This suggests its potential as an anticancer agent .

- Metabolic Profiling : Research involving metabolic profiling has indicated that compounds related to this compound can alter lipid metabolism and improve insulin sensitivity in preclinical models .

- Synthesis of Bioactive Compounds : As a building block, this compound has been utilized in synthesizing more complex molecules that exhibit enhanced biological activities, including anti-inflammatory and antioxidant properties .

Data Tables

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-(hydroxymethyl)oxane-4-carboxylate with high purity?

- Methodological Answer : The synthesis requires precise control of reaction parameters (e.g., temperature, stoichiometry, and solvent polarity) to minimize side reactions. For example, esterification of the hydroxymethyl group may necessitate protecting-group strategies (e.g., tert-butoxycarbonyl (Boc) protection) to prevent undesired oxidation . Purification via column chromatography or recrystallization is critical, as highlighted in protocols for structurally similar bicyclic carboxylates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the oxane ring conformation and ester/hydroxymethyl group positions.

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks, as demonstrated in studies of related cyclohexane-carboxylate derivatives .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Cross-referencing data with computational models (e.g., DFT) enhances reliability .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Waste should be segregated and disposed via certified hazardous waste services, as recommended for structurally analogous carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data for this compound?

- Methodological Answer : Discrepancies (e.g., bond lengths or torsional angles) between X-ray data and DFT models may arise from crystal-packing effects or solvent interactions. Validate using:

- Multi-technique analysis : Compare NMR-derived NOE correlations with crystallographic data .

- Molecular dynamics simulations : Account for dynamic behavior in solution vs. solid state .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability assays : Use HPLC to monitor degradation products under accelerated conditions (e.g., 40°C, 75% humidity).

- pH-dependent studies : The ester group’s hydrolysis rate increases in acidic/basic media; buffered solutions (pH 6–8) are recommended for long-term storage .

Q. How can the compound’s potential in drug discovery be evaluated through biological assays?

- Methodological Answer :

- Solubility enhancement : Convert to hydrochloride salts to improve aqueous solubility, as seen in fluorinated cyclohexane derivatives .

- Targeted assays : Screen against enzymes (e.g., hydrolases) or receptors using fluorescence polarization or SPR. Structural analogs with bicyclic cores have shown bioactivity in neuroprotective studies .

Q. What crystallographic software tools are recommended for refining its crystal structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.